Product packaging for Isopentadecyl acrylate(Cat. No.:CAS No. 93804-12-7)

Isopentadecyl acrylate

Cat. No.: B3059038
CAS No.: 93804-12-7
M. Wt: 282.5 g/mol
InChI Key: YACHPXQPMALXFH-UHFFFAOYSA-N
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Description

Isopentadecyl acrylate is a long-chain acrylate ester monomer characterized by its significant hydrophobic nature. This property is derived from its branched pentadecyl group, which makes it highly effective for synthesizing polymers with low surface energy, improved chemical resistance, and low shrinkage . As a monofunctional monomer with a characteristic high reactivity, it is a valuable feedstock for chemical syntheses because it readily undergoes addition reactions with a wide variety of organic and inorganic compounds . In research and development, this compound is primarily used to introduce flexibility, impact strength, and weatherability into polymer chains . Its long, hydrophobic side chain is instrumental in the formation of comb-like polymer architectures. In such structures, the alkyl side chains can associate through hydrophobic interactions, leading to the formation of aggregated structures and compact coils in solution, which influences the material's final properties . This mechanism is key in developing polymeric amphiphiles and materials with specific surface energy properties. This monomer is recommended for applications in advanced material science, including the formulation of thermoplastic elastomers, pressure-sensitive adhesives, and high-performance coatings where durability and water resistance are required . It is also suitable for creating internal plasticization in rigid polymers and for use in miniemulsion polymerization processes . This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B3059038 Isopentadecyl acrylate CAS No. 93804-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methyltetradecyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-4-18(19)20-16-14-12-10-8-6-5-7-9-11-13-15-17(2)3/h4,17H,1,5-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHPXQPMALXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917857
Record name 13-Methyltetradecyl prop-2-enoate
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Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93804-12-7
Record name Isopentadecyl acrylate
Source ChemIDplus
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Record name 13-Methyltetradecyl prop-2-enoate
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Record name Isopentadecyl acrylate
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Advanced Synthetic Methodologies for Poly Isopentadecyl Acrylate

Controlled Radical Polymerization Techniques for Isopentadecyl Acrylate (B77674)

Controlled radical polymerization, often referred to as living radical polymerization, provides a robust platform for the synthesis of polymers with complex architectures and narrow molecular weight distributions. These techniques are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. For a monomer like isopentadecyl acrylate, with its long, nonpolar alkyl side chain, specific challenges related to solubility and reaction kinetics must be addressed to achieve controlled polymerization.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile and widely used method for controlled radical polymerization that relies on a reversible halogen atom transfer catalyzed by a transition metal complex, typically copper-based. nih.govwikipedia.org The polymerization of long-chain alkyl acrylates such as this compound via ATRP presents unique challenges, primarily due to the nonpolar nature of both the monomer and the resulting polymer.

The selection of an appropriate initiator and catalyst system is critical for the successful ATRP of this compound. Standard copper halide catalysts (e.g., Cu(I)Br) complexed with common ligands often exhibit poor solubility in the nonpolar reaction medium required for this monomer, leading to inadequate control over the polymerization. researchgate.net To overcome this, catalyst systems that are soluble in nonpolar conditions are essential.

The addition of a deactivating complex, such as a copper(II) species (e.g., CuBr₂), to the initial reaction mixture can also be beneficial. This helps to establish the ATRP equilibrium quickly and compensates for differences in the rate of termination that can be more pronounced with certain acrylate monomers.

Table 1: Representative Initiator and Catalyst Systems for ATRP of Long-Chain Acrylates

InitiatorCatalystLigandSolventObservations
Octadecyl 2-bromo-2-methyl-propanoateCu(I)BrN-(n-octyl)-2-pyridylmethanimineTolueneGood control, predetermined MW, narrow PDI (<1.2) researchgate.net
Ethyl 2-bromopropionateCu(I)Br4,4′-di(5-nonyl)-2,2′-bipyridineXyleneImproved molecular weight control and polydispersity researchgate.net

The ligand plays a pivotal role in ATRP by solubilizing the copper halide and tuning the catalyst's redox potential, which in turn affects the polymerization kinetics and control. nih.gov For the polymerization of this compound, conventional ligands like N-(n-propyl)-2-pyridylmethanimine or 2,2'-bipyridine (B1663995) lead to poor catalyst solubility and, consequently, poor control over the polymerization. researchgate.net

The rational design of ligands with enhanced solubility in nonpolar media is therefore a key strategy. The incorporation of long alkyl chains into the ligand structure has proven effective. For instance, the use of N-(n-octyl)-2-pyridylmethanimine, a ligand with an eight-carbon alkyl chain, in combination with Cu(I)Br, yields a catalyst that is more soluble in the nonpolar reaction environment. researchgate.net This improved solubility ensures that the catalyst is available to participate in the activation-deactivation equilibrium, leading to a well-controlled polymerization of long-chain acrylates. researchgate.net Similarly, 4,4′-di(5-nonyl)-2,2′-bipyridine, a bipyridine ligand substituted with nonyl groups, has been successfully employed to improve catalyst solubility and control in the ATRP of lauryl acrylate. researchgate.net

Kinetic studies are essential to confirm the controlled nature of a polymerization. In a well-controlled ATRP, the concentration of active propagating radicals remains low and constant, leading to a linear relationship between the natural logarithm of the monomer conversion and time. Furthermore, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion, and the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, should remain low (typically below 1.3).

Kinetic investigations into the ATRP of analogous long-chain acrylates like octadecyl acrylate and lauryl acrylate, using the optimized initiator and catalyst systems described above, have demonstrated these characteristic features of a controlled polymerization. researchgate.netresearchgate.net The polymerizations exhibit first-order kinetics with respect to the monomer, and the resulting polymers have molecular weights that are close to the theoretical values predicted by the ratio of consumed monomer to initiator concentration. These findings strongly suggest that the ATRP of this compound, under similar optimized conditions, would also proceed in a controlled manner.

Table 2: Representative Kinetic Data for a Controlled ATRP of a Long-Chain Acrylate

Time (min)Conversion (%)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
30256,5001.25
604812,0001.21
906516,2001.18
1208220,5001.15
1509122,8001.13

This table represents typical data for a controlled ATRP of a long-chain acrylate, illustrating the linear increase in molecular weight with conversion and the maintenance of a low polydispersity index.

Photo-induced ATRP (photo-ATRP) has emerged as a powerful variation of the technique, offering temporal and spatial control over the polymerization process through the use of light as an external stimulus. nih.govresearchgate.net This method can often be performed at ambient temperature and with very low catalyst concentrations. The mechanism typically involves the photoreduction of the higher oxidation state copper complex (e.g., Cu(II)Br₂) to the activator Cu(I) species in the presence of a ligand and, in some cases, a photocatalyst. nih.gov

While specific studies on the photo-ATRP of this compound are not prevalent, the successful photo-induced ATRP of other challenging hydrophobic monomers, including lauryl (C12), stearyl (C18), and docosyl (C22) acrylates, has been reported. researchgate.net This indicates the high potential for applying this methodology to this compound. By selecting appropriate solvents and catalytic systems, polymers with a high degree of control over dispersity (Đ ≈ 1.1) and end-group fidelity can be obtained over a wide range of molecular weights. researchgate.net Various light sources, from UV lamps to visible light LEDs and even sunlight, can be employed to trigger the polymerization. researchgate.netcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another highly versatile controlled radical polymerization technique that is compatible with a wide range of monomers, including acrylates. researchgate.net The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization via a reversible chain transfer process. rsc.org

The general applicability of RAFT to acrylates suggests its suitability for the polymerization of this compound. Studies on the RAFT polymerization of similar long-chain acrylates, such as dodecyl acrylate, have demonstrated the living character of the polymerization, leading to well-defined polymers. wikipedia.org The choice of the RAFT agent is crucial for achieving good control. Trithiocarbonates are often effective for controlling the polymerization of acrylic monomers. cmu.edu Kinetic studies of the RAFT polymerization of dodecyl acrylate have provided insights into the termination processes that can occur with these monomers. wikipedia.org A well-controlled RAFT polymerization of this compound would be expected to show a linear evolution of molecular weight with conversion and produce polymers with low polydispersity.

Chain Transfer Agent Design for this compound RAFT

The selection of an appropriate RAFT chain transfer agent (CTA) is critical for the successful polymerization of this compound. The choice of the Z and R groups on the thiocarbonylthio core of the CTA is crucial for maintaining the radical equilibrium during polymerization. mdpi.com For acrylate monomers like this compound, dithioesters and trithiocarbonates are commonly used CTAs. mdpi.commagtech.com.cn The effectiveness of a RAFT agent is determined by its transfer coefficients, which dictate the exchange potential between dormant and living chains. researchgate.net Guidelines for selecting RAFT agents are available to ensure minimal retardation and a high fraction of living chains. nih.gov For instance, S-1-dodecyl-S'-((2-ethoxycarbonyl)eth-2-yl) trithiocarbonate (B1256668) has been successfully used as a CTA for acrylate polymerization. chemrxiv.org

Livingness and Molecular Weight Control in this compound RAFT

A key feature of RAFT polymerization is its "living" nature, which allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. researchgate.net The living character of RAFT polymerization enables the production of well-defined polymers and the ability to chain extend with different monomers to create block copolymers. sigmaaldrich.com However, the "livingness" of the polymerization can be limited, impacting the efficiency of re-initiation for block copolymer synthesis. researchgate.net

Studies on other acrylate systems, such as poly(methyl acrylate), have shown that dead chain formation can occur during photoiniferter-RAFT polymerization, which can affect the living nature of the system. rsc.org The control over molecular weight in RAFT polymerization is influenced by factors such as the initial molar ratio of monomer to CTA. researchgate.net For example, in the RAFT polymerization of n-butyl acrylate, simulations have shown that optimizing the reaction temperature and lowering the initial monomer to RAFT CTA molar ratio can improve microstructural control. nih.gov

Photoiniferter-RAFT Polymerization Approaches for Poly(this compound)

Photoiniferter-RAFT (PI-RAFT) polymerization is a light-mediated approach that offers distinct advantages, including high spatial and temporal control and the ability to conduct polymerizations under mild conditions. nih.gov In this method, the CTA is directly activated by light, initiating and controlling the polymerization without the need for an external photo-initiator or catalyst. nih.gov This technique has been successfully applied to the polymerization of various monomers, including acrylates. chemrxiv.orgfigshare.com

A key advantage of PI-RAFT is the ability to control the number of propagating radicals by adjusting the light intensity. itu.edu.tr This method allows for polymerization at room temperature, which is beneficial for monomers with low ceiling temperatures. itu.edu.tr For instance, the copolymerization of methyl acrylate with p-toluenesulfonylmethyl isocyanide using a PI-RAFT protocol resulted in a copolymer with low dispersity and good agreement between experimental and theoretical molecular weights, indicating a controlled polymerization. chemrxiv.org

Nitroxide-Mediated Polymerization (NMP) Strategies for this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes stable nitroxide radicals to produce polymers with well-defined architectures. icp.ac.ruslideshare.net The process involves the reversible trapping of propagating radicals by nitroxide to form alkoxyamines, which prevents irreversible termination. slideshare.net NMP is known for its simplicity as it is thermally initiated without the need for an external radical source or a metal catalyst. sigmaaldrich.com

The core of NMP is the reversible homolysis of an alkoxyamine initiator, which generates a carbon radical that initiates polymerization and a stable nitroxide radical that mediates it. wikipedia.org This process, governed by the persistent radical effect, allows for the "living" nature of the polymerization, enabling control over chain length and structure. wikipedia.org While NMP has been extensively used for styrenic and acrylic polymers, its application is limited to a certain range of monomers. nih.gov For the polymerization of acrylates, specific nitroxides and conditions are required. For example, the SI-NMP of butyl acrylate has been performed from an initiator-bound mica surface in the presence of the free nitroxide SG1. ethernet.edu.et

Conventional Radical Polymerization of this compound

Conventional free radical polymerization is a widely used industrial process for producing high-molecular-weight polymers. nih.gov It involves the initiation, propagation, and termination of polymer chains through radical intermediates. youtube.com

Bulk Polymerization Approaches

Bulk polymerization of acrylates is a common industrial practice, often carried out at high temperatures to achieve fast polymerization rates and reduced viscosities. nih.gov This method involves the polymerization of the monomer in its pure form, without any solvent.

One of the key aspects of high-temperature acrylate bulk polymerization is thermal self-initiation, where the monomer itself generates the initial radicals to start the polymerization. nih.gov For instance, self-initiated bulk polymerization of n-butyl acrylate has been observed at temperatures ranging from 80 to 130 °C, leading to high monomer conversions. nih.gov The rate of polymerization in such systems can be modeled and is dependent on the monomer concentration and temperature. nih.gov

Solution Polymerization Techniques

Solution polymerization involves dissolving the monomer in a suitable solvent before initiating polymerization. google.com This technique is particularly useful for producing polymers for applications like high solids coatings. google.com The choice of solvent can significantly influence the polymerization kinetics. nih.gov

Emulsion Polymerization of this compound Monomer

Emulsion polymerization is a significant method for producing poly(this compound) and other acrylic polymers, offering the advantage of creating stable latexes with high solid content and low viscosity. mdpi.comresearchgate.net This technique involves dispersing the this compound monomer in an aqueous medium with the aid of a surfactant. The polymerization is then initiated by a water-soluble or oil-soluble initiator.

A common approach is the semi-continuous seeded emulsion polymerization. This method allows for controlled reaction rates and the formation of latexes with high colloidal stability. researchgate.net The process typically involves preparing an initial seed latex, to which the monomer and initiator are then fed over a period of time. This "monomer-starved" condition helps to control the polymerization rate and the final particle size. researchgate.net

Another advanced technique is reverse iodine transfer polymerization (RITP), which can be employed to produce self-emulsifying acrylate-based emulsions. mdpi.com This method allows for the synthesis of polymers with controlled molecular weights. For instance, self-emulsifying acrylate-based emulsions with a solid content of 45 wt.% and a polymer molecular weight (Mn) of 30,000 g·mol⁻¹ have been prepared using RITP. researchgate.net The stability of the emulsion in such systems can be influenced by the inclusion of comonomers like methacrylic acid (MAA), where a moderate amount of ionized MAA helps to stabilize the latex. mdpi.comresearchgate.net

The components of a typical emulsion polymerization recipe for an acrylate monomer are detailed in the table below.

Component Function Example
MonomerThe basic building block of the polymer.This compound
WaterDispersion medium and heat transfer medium. archive.orgDeionized Water
InitiatorInitiates the polymerization reaction. worktribe.comAmmonium Persulfate
SurfactantStabilizes the monomer droplets and polymer particles. worktribe.comSodium Lauryl Sulfate
ComonomerCan be added to modify the properties of the final polymer.Methacrylic Acid (MAA)

Influence of Initiator Concentration and Solvent Polarity on Polymerization Yield

The yield and properties of poly(this compound) are significantly affected by reaction conditions such as the concentration of the initiator and the polarity of the solvent used during polymerization.

Initiator Concentration:

The concentration of the initiator plays a crucial role in the kinetics of free-radical polymerization. Generally, an increase in initiator concentration leads to a higher rate of polymerization. researchgate.netnih.gov This is because a higher concentration of the initiator generates a larger number of free radicals, which in turn initiate more polymer chains simultaneously. nih.govresearchgate.net However, this also typically results in a decrease in the average molecular weight of the polymer, as the kinetic chain length is shortened. researchgate.net Studies on other acrylate systems have shown that the final conversion of the monomer can be optimized at a specific initiator concentration. For example, in one study on methacrylate (B99206) bone cement, the highest double bond conversion was achieved at an initiator concentration of 0.3 wt.%. nih.govresearchgate.net

The following table illustrates the general trend of the effect of initiator concentration on polymerization rate and polymer molecular weight.

Initiator Concentration Polymerization Rate (Rp) Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower

Solvent Polarity:

The choice of solvent and its polarity can have a profound impact on the polymerization of acrylate monomers. researchgate.net The solvent can influence the propagation rate constant (kp) and the reactivity of the growing polymer radical. researchgate.net For polar monomers, the solvent polarity can affect hydrogen bonding between the monomer, the solvent, and the polymer chain, which in turn influences the copolymer composition and propagation rate. researchgate.netrsc.org

In the case of this compound, which has a non-polar alkyl chain and a polar acrylate group, the solvent polarity would be expected to influence the conformation of the growing polymer chain and its interaction with the monomer. In polar protic solvents, such as alcohols, the hydrophilic parts of the polymer may have a stronger affinity for the solvent, leading to an extended chain conformation. mdpi.com Conversely, in non-polar solvents, the polymer may adopt a more coiled conformation. These conformational changes can affect the accessibility of the active radical site and thus the rate of polymerization and the resulting molecular weight. While specific data for this compound is not available, studies on other acrylate systems have shown that the propagation rate coefficient can be altered by the solvent choice. researchgate.net For instance, in the polymerization of butyl acrylate, only minor solvent influences on kp were reported in aromatic solvents or 2-butanone. researchgate.net However, for more polar acrylic monomers, the effect can be more pronounced.

Post-Polymerization Functionalization of Poly(this compound) Architectures

Post-polymerization functionalization is a powerful strategy for modifying the properties of poly(this compound) and introducing new functionalities into the polymer structure. researchgate.net This approach allows for the creation of a variety of functional copolymers from a single parent polymer. researchgate.net

One of the most common methods for the post-polymerization modification of polyacrylates is transesterification . researchgate.net This reaction involves the exchange of the alkyl group of the ester with another functional group by reacting the polymer with an alcohol in the presence of a suitable catalyst. researchgate.net For example, lithium alkoxides, generated from primary alcohols, can be used to displace the ester groups on the polymer backbone, allowing for the introduction of alkyl, alkene, alkyne, benzyl, and ether side groups. researchgate.net This method has been successfully applied to modify poly(methyl methacrylate) (PMMA), achieving up to 65% functionalization. researchgate.net

Another approach involves the use of organocatalysts, such as triazabicyclodecene, for the transesterification of polyacrylates. researchgate.net This catalytic method offers a broad scope for macromolecular design and the synthesis of functional copolyacrylates. researchgate.net Furthermore, site-selective post-functionalization can be achieved by developing catalysts that selectively target the acrylate ester groups in copolymers, such as acrylate-methacrylate copolymers. researchgate.net Titanium alkoxide catalysts have been shown to selectively facilitate the transesterification of acrylate units due to the lower steric hindrance around the carbonyl group compared to methacrylate units. researchgate.net

These post-polymerization modification techniques provide a versatile toolbox for tailoring the properties of poly(this compound) for specific applications by introducing a wide range of chemical functionalities.

Structure Property Relationships in Poly Isopentadecyl Acrylate and Its Copolymers

Influence of Alkyl Side Chain Length on Macroscopic Behavior of Poly(n-alkyl acrylates)

The length of the n-alkyl side chain in poly(n-alkyl acrylates) plays a pivotal role in determining their macroscopic properties. A general trend observed is that as the length of the alkyl side chain increases, the glass transition temperature (Tg) of the polymer decreases. osti.gov This is attributed to the increased mobility of the longer side chains, which act as internal plasticizers, effectively lowering the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. osti.gov Conversely, the chain flexibility of poly(n-alkyl acrylates) tends to decrease with an increase in side chain length, reflecting greater hindrances to rotation around the polymer backbone. osti.gov

For poly(n-alkyl acrylates), the glass transition temperatures are notably lower than their poly(n-alkyl methacrylate) counterparts with the same alkyl chain length. osti.gov This difference is largely due to the tacticity of the polymer chains; poly(n-alkyl acrylates) are typically atactic, while poly(n-alkyl methacrylates) often exhibit higher syndiotacticity. osti.gov As the alkyl side chain length becomes very long, the Tg of both series of polymers approaches that of polyethylene. osti.gov

The mechanical properties are also strongly influenced by the side chain length. Studies on poly(alkyl acrylate)-based network materials have shown that decreasing the number of carbon atoms in the ester chains leads to an increase in the glass transition temperature. mdpi.com For example, the Tg of network materials based on methyl acrylate (B77674) is significantly higher than those based on butyl acrylate. mdpi.com This proximity of the Tg to room temperature in the case of poly(methyl acrylate) networks results in a substantial increase in fracture energy and toughness due to enhanced energy dissipation through viscosity. mdpi.com

The following table summarizes the effect of alkyl side chain length on the glass transition temperature of linear poly(n-alkyl acrylates):

Alkyl Acrylate MonomerAlkyl ChainGlass Transition Temperature (Tg)
Poly(methyl acrylate)Methyl10 °C
Poly(ethyl acrylate)Ethyl-24 °C
Poly(butyl acrylate)Butyl-54 °C

This data is based on previously reported values for linear homopolymers without crosslinkers. mdpi.com

**3.2. Impact of Polymer Architecture on Mechanical Properties

The architecture of a polymer, including its crosslink density and the arrangement of different monomer units in copolymers, has a profound impact on its mechanical behavior.

Crosslink density is a critical parameter that dictates the mechanical properties of polymer networks. Generally, as the crosslink density increases, polymers tend to become more rigid and brittle. researchgate.net However, this also leads to increased abrasion and scratch resistance, as well as improved solvent resistance and barrier properties. researchgate.net

In physically crosslinked polyacrylates, an increase in crosslink density leads to a clear increase in tensile strength but a decrease in the elongation at break. rsc.org For example, in a study of poly(butyl acrylate) networks, increasing the crosslink density resulted in materials that transitioned from a viscous liquid to a rubbery solid at room temperature, indicating the formation of a stable network. rsc.org The Young's modulus and ultimate stress of these materials increased with higher crosslink density. rsc.org

The homogeneity of the crosslink distribution also plays a significant role. Randomly crosslinked networks, which contain a distribution of strand lengths, exhibit different mechanical responses compared to more regular networks. nih.govacs.org The presence of short strands in random networks can lead to earlier strain stiffening. nih.gov Computational models and experimental evidence suggest that the dispersity of network strand lengths is an important factor in determining the mechanical properties at both low and high strains. nih.govacs.org

The following table illustrates the effect of crosslink density on the mechanical properties of poly(butyl acrylate)-based networks:

PolymerYoung's Modulus (MPa)Ultimate Stress (MPa)Elongation (%)
PBA-U80.346 ± 0.0950.085 ± 0.00857.7 ± 20.8
PBA-U131.73 ± 0.030.471 ± 0.10032.9 ± 2.5

Data adapted from a study on physically crosslinked poly(butyl acrylate) networks, where the numerical suffix indicates a relative measure of crosslink density. rsc.org

Copolymerization offers a versatile strategy to fine-tune the properties of polymers. By combining isopentadecyl acrylate with other monomers in either block or random arrangements, materials with a wide range of properties can be achieved.

Block copolymers, with their distinct segments of different monomers, can self-assemble into various nanostructures, which is a key feature for many advanced applications. mdpi.comnih.gov For instance, a block copolymer of a hydrophilic polymer like poly(N-vinyl pyrrolidone) and a hydrophobic, long-chain acrylate like poly(stearyl methacrylate) can form micelles in selective solvents. mdpi.com The arrangement and length of these blocks dictate the final morphology and properties of the self-assembled structures. nih.gov

Random copolymers, where monomer units are distributed randomly along the polymer chain, also offer unique properties. nih.gov They can be designed to be responsive to various stimuli such as temperature, pH, or redox environment by incorporating specific functional groups. nih.gov The synthesis of acrylate copolymers with different sequence structures (random, block, and gradient) has been shown to influence their crystallization, thermal properties, and ultimately their performance in applications like coatings. scirp.org For example, a triblock copolymer of poly(hydroxyethyl acrylate)-block-poly(stearyl acrylate)-block-poly(hydroxyethyl acrylate) demonstrated good water repellency when coated on fabric. scirp.org

The choice between block and random copolymerization strategies depends on the desired final properties. Block copolymers are often preferred for creating well-defined, self-assembled nanostructures, while random copolymers provide a means to tailor bulk properties and introduce responsiveness.

Dendritic polymers, characterized by their highly branched, tree-like architecture, offer unique advantages when integrated into polymer networks. nih.gov Their high degree of functionality allows for the formation of densely crosslinked networks and provides numerous sites for further chemical modification. bidmc.org

Dendritic macromolecules can be used to form covalently crosslinked hydrogels through reactions with other multifunctional crosslinkers. bidmc.org These dendritic hydrogels are often stronger and more stable than their physically crosslinked counterparts due to the presence of non-reversible covalent bonds. bidmc.org The integration of dendritic compounds can be achieved through various methods, including chemical attachment to functionalized surfaces, impregnation into porous materials, or through sol-gel reactions. nih.gov

For example, dendritic binders can be used to create crosslinked networks through electrostatic interactions with other components, leading to the rapid formation of hydrogels. bidmc.org The use of dendritic monomers in the formation of polymer networks allows for precise control over the network architecture, which in turn influences the final mechanical and physicochemical properties of the material. bidmc.org

Thermal Transitions and Segmental Mobility in Poly(this compound) Systems

The thermal transitions and segmental mobility of poly(this compound) and its copolymers are crucial for understanding their behavior at different temperatures. The glass transition temperature (Tg) marks the onset of large-scale segmental motion of the polymer backbone. biomac-oitb.eu

For poly(n-alkyl acrylates), as the alkyl side chain length increases, the Tg generally decreases due to the plasticizing effect of the flexible side chains. osti.gov This increased side chain mobility facilitates the movement of the polymer backbone. osti.gov However, the segmental mobility of the polymer chains can be restricted by factors such as crosslinking or adsorption onto a surface. rsc.orgnih.gov

In copolymers, the segmental mobility can be influenced by the presence of other monomer units. For instance, in copolymers of a high-Tg polymer like polylactide (PLA) and a low-Tg component like poly(butylene succinate) (PBSu), the segmental mobility of the PLA is significantly enhanced, as evidenced by a decrease in the glass transition temperature. biomac-oitb.eu This is attributed to the plasticizing effect of the PBSu segments. biomac-oitb.eu

Dynamic mechanical analysis (DMA) is a powerful technique to study the relaxation behavior of polymers above their Tg. researchgate.net For poly(n-alkyl acrylates), DMA studies have revealed a dynamic crossover from one Vogel–Fulcher–Tammann–Hesse (VFTH) equation to another at a temperature above Tg, indicating a change in the relaxation dynamics. researchgate.net

The following table shows the glass transition temperatures of poly(alkyl acrylate)-based network materials with different alkyl ester chains and crosslinking densities, demonstrating the significant influence of the side chain over the crosslinking density on Tg.

MonomerCrosslinker Content (mol%)Glass Transition Temperature (Tg)
Methyl Acrylate0.0516-18 °C
Methyl Acrylate0.2016-18 °C
Methyl Acrylate1.0016-18 °C
Ethyl Acrylate0.05-15 to -12 °C
Ethyl Acrylate0.20-15 to -12 °C
Ethyl Acrylate1.00-15 to -12 °C
Butyl Acrylate0.05-50 to -46 °C
Butyl Acrylate0.20-50 to -46 °C
Butyl Acrylate1.00-50 to -46 °C

Data adapted from a study on the effects of alkyl groups and crosslinking density on the thermal properties of polyacrylate-based network materials. mdpi.com

Crystallinity and Self-Assembly in Long-Chain Poly(n-alkyl acrylates)

Long-chain poly(n-alkyl acrylates), including those with isopentadecyl side chains, can exhibit side-chain crystallinity, a phenomenon that significantly influences their properties and leads to self-assembly behaviors. The long alkyl side chains can pack into ordered, crystalline domains, similar to the crystallization of alkanes. researchgate.net

The minimum side-chain length required for crystallization in poly(n-alkyl acrylates) has been reported to be around 10 carbon atoms. researchgate.net As the side-chain length increases beyond this critical value, the melting point (Tm) of the side-chain crystals generally increases. researchgate.net This side-chain crystallization imparts a semi-crystalline nature to the polymer. mdpi.com

The self-assembly of these polymers is driven by the microphase separation between the crystalline side-chain domains and the amorphous polymer backbone or other non-crystalline blocks in a copolymer. mdpi.com This can lead to the formation of various nanostructures, such as lamellae or micelles, depending on the polymer architecture and the processing conditions. mdpi.comresearchgate.net For example, block copolymers containing a crystallizable long-chain acrylate block can form well-defined micelles in solution, where the crystalline block forms the core and the other block forms the corona. mdpi.com

The crystalline structure of these materials can be characterized by techniques such as small-angle X-ray scattering (SAXS), which can provide information about the packing and d-spacing of the crystalline domains. researchgate.net In many poly(n-alkyl acrylates), the crystallites exhibit an end-to-end packing arrangement. researchgate.net

Rheological Investigations of Poly Isopentadecyl Acrylate Systems

Viscoelastic Behavior of Poly(Isopentadecyl Acrylate) and Its Derivatives

The viscoelastic nature of polymers describes their ability to exhibit both viscous and elastic characteristics when subjected to deformation. In poly(this compound), the long, flexible isopentadecyl side chains are expected to significantly influence its viscoelastic response.

Studies on copolymers containing long-chain alkyl acrylates, such as lauryl acrylate (B77674), have shown that the presence of these long side chains imparts specific behaviors to the polymer solutions. For instance, in high-molecular-weight systems, the inclusion of a long alkyl acrylate can lead to non-Newtonian behavior at much lower shear rates. mdpi.com This is attributed to the increased intermolecular interactions and potential for physical entanglements facilitated by the long side chains. While the viscous component of the complex modulus may not be significantly affected by the specific long-chain acrylate, the elastic behavior can show distinct dependencies, particularly concerning the polymer's solubility in a given solvent. mdpi.com The long isopentadecyl groups in poly(this compound) would likely lead to a more pronounced elastic response due to these enhanced intermolecular associations.

The viscoelastic properties of polyacrylate melts are also influenced by factors such as molar mass and the degree of branching. manchester.ac.uk For poly(this compound), variations in these parameters would be expected to alter the storage and loss moduli. Broader molar mass distributions can lead to less distinct plateau regions in the viscoelastic spectra. manchester.ac.uk The chain molar mass between entanglements is a key parameter derived from these measurements, and for poly(this compound), it would be influenced by the packing and interaction of the long side chains.

Gelation and Network Formation Rheokinetics in Acrylate Polymerization

Gelation is the process of forming a continuous three-dimensional network from a system of polymers, leading to a dramatic increase in viscosity and the transition from a liquid to a solid-like state. wikipedia.org The kinetics of this process, or rheokinetics, are critical in applications where in-situ polymerization and network formation occur.

In the polymerization of multifunctional acrylates, which can be analogous to the crosslinking of poly(this compound), the gel point—the point of incipient network formation—is a critical parameter. For dimethacrylate systems, the gel point can occur at very low conversions. nih.gov However, the introduction of chain-transfer agents can significantly delay the onset of gelation. nih.gov This delay allows for more viscous flow to occur before the network solidifies, which can be crucial for reducing internal stresses in the final material. nih.gov

The structure of the resulting network is also a key determinant of the final material's properties. In acrylate systems, the topology of the network junctions, whether they are point-like or zip-like, plays a critical role in the polymer dynamics. ru.nlresearchgate.net For a system involving poly(this compound), the long side chains could influence the network topology, potentially leading to more heterogeneous network structures. The probability of acrylate homopolymerization relative to chain transfer reactions dictates the length of the backbone chains within the network, which in turn affects the network's macroscopic properties. nih.gov

Influence of Poly(this compound) on System Rheology as a Modifying Agent

Long-chain polyacrylates are frequently utilized as additives to modify the rheological properties of various systems. The incorporation of poly(this compound) into a formulation would be expected to have a significant impact on its viscosity and flow behavior.

Copolymers of dodecyl methacrylate (B99206), a long-chain methacrylate analogous to this compound, have been shown to be effective viscosity modifiers and pour point depressants in lubricating oils. researchgate.net The long alkyl chains of these polymers interact with the components of the base oil, influencing its flow properties at different temperatures. Similarly, copolymers of stearyl and behenyl acrylates have demonstrated the ability to significantly reduce the viscosity of crude oil, thereby improving its flowability. researchgate.net The effectiveness of these additives is attributed to the presence of the long alkyl chains on the acrylate groups. researchgate.net Therefore, poly(this compound) would be a strong candidate for applications requiring viscosity modification, particularly in hydrocarbon-based systems.

Computational Rheology Studies of Polyacrylate Architectures

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful tool for understanding the relationship between polymer architecture and rheological properties at a molecular level.

MD simulations have been employed to study the interaction of poly(octadecyl acrylate), a long-chain polyacrylate, with paraffin (B1166041) crystals. rsc.orgrsc.org These studies have shown that the polymer can interact strongly with the crystal surfaces and become incorporated into the crystal structure, introducing local distortions. rsc.orgrsc.org This type of molecular-level interaction is fundamental to understanding how poly(this compound) might function as a wax inhibitor or flow improver, where its rheological impact is a direct consequence of these interactions. acs.org The simulations can reveal how the polymer affects crystal growth and morphology, which are key factors in its performance as a rheological modifier in such systems. acs.org

Furthermore, reactive force fields can be developed for MD simulations to model the thermodynamics and kinetics of acrylate polymerization. escholarship.org Such simulations can provide insights into the formation of the polymer network, including crosslinking density and conversion rates, which are directly related to the development of the material's rheological properties. escholarship.org For poly(this compound), these computational approaches could be used to predict its behavior in complex systems and to design polymer architectures with tailored rheological performance.

Shear Thinning Characteristics and Polymer Alignment under Flow

Shear thinning is a common non-Newtonian fluid behavior where the viscosity of a fluid decreases as the shear rate increases. This property is highly desirable in many applications, such as coatings and inks.

Polymer solutions, including those of polyacrylates, often exhibit shear thinning behavior. nlc-bnc.ca In high-molecular-weight systems containing long-chain alkyl acrylates like lauryl acrylate, this non-Newtonian, shear thinning behavior can be observed at lower concentrations and shear rates. mdpi.comresearchgate.net This is because at rest, the polymer chains are entangled and randomly oriented. Under shear, the chains begin to disentangle and align in the direction of flow, reducing their resistance to flow and thus decreasing the viscosity. nlc-bnc.ca The long, flexible isopentadecyl side chains of poly(this compound) would likely enhance this effect, leading to pronounced shear thinning characteristics.

The alignment of polymer chains under flow is a key microscopic mechanism behind shear thinning. This alignment reduces intermolecular interactions and allows the polymer chains to slide past each other more easily. The extent of shear thinning is influenced by factors such as molecular weight, polymer concentration, and the nature of the solvent. For poly(this compound), the interactions between the long side chains would play a significant role in the initial viscosity and the degree to which the viscosity decreases with increasing shear rate.

Degradation Pathways and Environmental Fate of Poly Isopentadecyl Acrylate

Thermal Degradation Mechanisms of Poly(Isopentadecyl Acrylate)

The thermal degradation of poly(n-alkyl acrylates) is a complex process involving competing reactions that are highly dependent on the surrounding atmosphere and the polymer's molecular architecture. At elevated temperatures, the polymer backbone and its long ester side chains are susceptible to cleavage.

Degradation in Inert Atmospheres

When heated in an inert atmosphere such as nitrogen, polyacrylates degrade through different mechanisms than in the presence of oxygen. The primary pathways include rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov Studies on various poly(n-alkyl acrylates) show that thermal degradation in an inert environment proceeds through two main competing processes: random scission of the main polymer chain and side-chain reactions. researchgate.net This decomposition typically occurs in a single step, involving the breakdown of the carbon skeleton. nih.gov

Influence of Crosslinking on Degradation Kinetics

Crosslinking, the formation of covalent bonds between polymer chains, has a significant impact on the thermal stability of polyacrylates. An increase in crosslink density generally enhances the thermal stability of the polymer network. researchgate.netmarquette.edu This increased stability is attributed to a decrease in the mobility of polymer chain segments. researchgate.net The restricted movement slows the diffusion rate of oxygen into the polymer and the escape of volatile degradation products out of it. researchgate.net Furthermore, the constrained environment in a more densely crosslinked network increases the probability of radical recombination within the "cage" of surrounding chains, which can slow down depolymerization processes. researchgate.net Consequently, the degradation rate of crosslinked polyacrylate networks tends to decrease as the crosslink density increases. researchgate.net

Backbone Scission and Side-Chain Reactions during Thermal Degradation

During thermal degradation, poly(this compound) undergoes two principal types of reactions: backbone (main-chain) scission and reactions involving the isopentadecyl ester side chain. researchgate.netresearchgate.net

Backbone Scission: This process involves the random cleavage of the carbon-carbon bonds that form the polymer's backbone. researchgate.net This pathway leads to a reduction in molecular weight and the formation of a variety of smaller molecules, including the monomer (this compound), dimer, and trimer. researchgate.netresearchgate.net

Side-Chain Reactions: A significant non-radical degradation pathway for poly(n-alkyl acrylates) involves the ester side chain. researchgate.net This reaction proceeds through a six-membered ring transition state, leading to the elimination of an alkene. researchgate.net For poly(this compound), this would result in the formation of pentadecene. This elimination leaves an acrylic acid unit within the polymer chain. researchgate.net The resulting carboxylic acid group can then catalyze the cleavage of an adjacent ester group, forming an alcohol (isopentadecanol) and a cyclic anhydride (B1165640) structure in the backbone. researchgate.net

The table below summarizes the primary products resulting from these thermal degradation pathways.

Degradation PathwayPrimary Products
Backbone Scission Isopentadecyl acrylate (B77674) (monomer), Dimer, Trimer, Corresponding acetate (B1210297) and methacrylate (B99206)
Side-Chain Reaction Pentadecene, Isopentadecanol, Carbon dioxide

Photolytic Degradation of Poly(this compound)

Photolytic degradation occurs when the polymer is exposed to ultraviolet (UV) radiation, such as from sunlight. rsc.orgrsc.org This process is a key factor in the environmental fate of polymers used in outdoor applications. The degradation is initiated by the absorption of UV photons, which can generate short-lived radicals that trigger further photochemical reactions. rsc.org

For polyacrylates, UV irradiation can lead to two competing reactions: chain scission (fragmentation) and crosslinking. rsc.orgresearchgate.net At shorter irradiation times, crosslinking may dominate, potentially increasing the polymer's molecular weight. rsc.orgresearchgate.net However, with prolonged exposure, chain scission becomes the more significant process, causing the polymer to degrade and reducing its molecular weight and mechanical integrity. rsc.orgresearchgate.net When degradation occurs in the presence of air, the process is termed photo-oxidation, which combines the effects of light and oxygen to accelerate material deterioration. rsc.orgrsc.org The center of these reactions is often the pendant ester group. rsc.orgresearchgate.net The long alkyl chain of poly(this compound) may influence its photostability, as the numerous C-H bonds are susceptible to radical abstraction.

Biodegradation of Poly(this compound)

The biodegradation of high molecular weight synthetic polymers like polyacrylates is generally a slow process. nih.govoekotoxzentrum.ch The robust, all-carbon backbone of these polymers is recalcitrant to microbial attack. nih.gov Due to their large size, the polymer molecules cannot pass through biological membranes, meaning initial degradation must be carried out by extracellular enzymes. nih.govoekotoxzentrum.ch

For poly(alkyl acrylates), the most probable initial step in biodegradation is the enzymatic hydrolysis of the ester bond in the side chain. acs.org Microorganisms may secrete enzymes such as esterases or lipases that can cleave the isopentadecyl group from the polymer backbone, releasing isopentadecanol and leaving behind a poly(acrylic acid) chain. core.ac.ukmdpi.com The rate and extent of this enzymatic hydrolysis depend on various factors, including the polymer's chemical structure and the specific enzymes present in the environment. researchgate.net

Microbial Degradation Mechanisms and Identified Microorganisms in Polyacrylate Degradation

The microbial breakdown of the carbon-carbon backbone of polyacrylates is a slow process, but several microorganisms have been identified that can catabolize these synthetic polymers. researchgate.net Biodegradation often begins with the enzymatic cleavage of side chains, followed by the more challenging degradation of the main polymer chain.

The process can be aerobic or anaerobic. In aerobic pathways, oxidoreductases are key enzymes. kristujayanti.edu.in A proposed mechanism for the aerobic degradation of polyacrylate involves a process similar to the β-oxidation of fatty acids. tandfonline.comtandfonline.com This pathway suggests that the polymer is first activated by coenzyme A, followed by metabolic steps that lead to chain cleavage. tandfonline.comtandfonline.com Some degradation pathways may involve the oxidation of a methylene (B1212753) group to a carbonyl group near the terminus, followed by decarboxylation and subsequent oxidation to release smaller molecules like acetic acid. nih.gov

Synergistic relationships between different microbial species are often crucial for effective degradation. kristujayanti.edu.in For instance, one bacterial strain may initiate the breakdown of higher molecular weight polymers, while another consumes the resulting lower molecular weight fragments. kristujayanti.edu.intandfonline.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize powerful, non-specific lignin-oxidizing enzymes such as peroxidases to generate free radicals that can attack the polymer structure. kristujayanti.edu.in This initial fungal action can make the polyacrylate more accessible to subsequent degradation by soil microbes. kristujayanti.edu.in

Several bacterial and fungal species capable of degrading polyacrylates have been isolated, primarily from environments with a history of polyacrylate contamination, such as agricultural fields and activated sludge. researchgate.netkristujayanti.edu.in

Table 1: Microorganisms Involved in Polyacrylate Degradation

Microorganism Type Species/Strain Role in Degradation
Bacteria Acinetobacter sp. Utilizes polyacrylates as a carbon source. kristujayanti.edu.intandfonline.comtandfonline.com
Bacteria Bacillus sphaericus Capable of degrading polyacrylamide, a related polymer. kristujayanti.edu.in
Bacteria Microbacterium sp. Utilizes acrylic oligomers. tandfonline.comtandfonline.com
Bacteria Xanthomonas maltophilia Utilizes acrylic oligomers. tandfonline.comtandfonline.com
Bacteria L7-A and L7-B (Gram-negative strains) Work synergistically; L7-B attacks higher molecular weight polymers, and L7-A degrades the resulting smaller fragments. kristujayanti.edu.intandfonline.com

Environmental Persistence in Soil and Aquatic Systems for Polyacrylates

Polyacrylates are generally characterized by their low degradation rates in the environment, leading to significant persistence. oekotoxzentrum.ch Their fate is largely determined by their molecular weight and the environmental compartment they enter.

In Soil: Polyacrylates bind strongly to soil particles, which limits their mobility. oekotoxzentrum.ch The degradation rate in soil is very slow; studies on acrylate-based superabsorbent polymers (SAPs) show that the polyacrylate main chain degrades at rates of approximately 0.12% to 0.24% over six months. mdpi.comnih.govresearchgate.net Another study observed a weight loss of 1.77% after 12 months in an outdoor soil burial test. mdpi.com Higher molecular weight fractions tend to accumulate in the upper layers of the soil (e.g., the first 15 mm), where they are not readily biodegraded or transported to aquifers. fda.gov In contrast, lower molecular weight fractions (below 1000-1500 g/mol ) are more mobile and can be more easily desorbed from soil particles. fda.gov The degradation process in soil is a complex interplay of biotic factors (microorganisms) and abiotic factors such as temperature, pH, and humidity. mdpi.com

Table 2: Degradation Rates of Polyacrylate-Based SAP in Different Agricultural Soils

Soil Type Mean Degradation (%) After 24 Weeks
Loamy Sand 0.45
Loam 0.82

Data based on single-labeled superabsorbent polymer (SAP) incubations. nih.gov

Degradation Products and Their Environmental Implications

The complete mineralization of polyacrylates results in carbon dioxide and water, which are harmless to the environment. kristujayanti.edu.in However, the slow and often incomplete nature of the degradation process can lead to the formation of various intermediate products.

The initial step in the breakdown of related polymers like polyacrylamide is the deamination to form polyacrylate and ammonia. researchgate.netresearchgate.net The subsequent degradation of the polyacrylate backbone is the rate-limiting step. researchgate.net Studies using model compounds have identified potential intermediate metabolites, including unsaturated tricarboxylic acids such as 1,3,5-(1- or 2-pentene)tricarboxylic acid, and oxidized compounds like 1,3,5-(2-oxopentane)tricarboxylic acid. tandfonline.comtandfonline.com Another proposed pathway suggests the formation of hydroxylated derivatives of carboxylic acids. researchgate.net

While it is generally believed that biodegradation does not lead to the formation of toxic monomers like acrylic acid, some studies have noted that abiotic factors like UV exposure or high temperatures could potentially release them from related polymers. oekotoxzentrum.ch The primary environmental concern with degradation products is their potential for increased mobility and toxicity compared to the parent polymer. oekotoxzentrum.ch For example, smaller, more soluble degradation products could be more bioavailable and potentially exhibit ecotoxicological effects on aquatic organisms. oekotoxzentrum.ch However, the formation of acrylic acid monomer during biodegradation has not been reported, and this substance is readily metabolized by microorganisms. researchgate.net

Table 3: Potential and Identified Degradation Products of Polyacrylates

Product Category Specific Compound/Type Formation Pathway
Intermediates (from model compounds) 1,3,5-(1- or 2-pentene)tricarboxylic acid Microbial metabolism (proposed β-oxidation-like pathway) tandfonline.comtandfonline.com
Intermediates (from model compounds) 1,3,5-(2-oxopentane)tricarboxylic acid Microbial metabolism (proposed β-oxidation-like pathway) tandfonline.comtandfonline.com
Intermediates (from polymer) Low-molecular-weight oligomers Incomplete microbial or abiotic degradation mdpi.com
Intermediates (proposed) Hydroxylated carboxylic acids Oxidation by peroxidases researchgate.net

Strategies to Enhance Biodegradability of Polyacrylates

Given the inherent resistance of the polyacrylate backbone to degradation, significant research has focused on strategies to enhance their biodegradability. These approaches involve modifying the polymer structure or using external treatments to accelerate breakdown.

Chemical Modification : One of the primary strategies is to incorporate weak links or cleavable units into the stable C-C backbone. researchgate.net This can be achieved through:

Copolymerization : Introducing more easily degradable monomers, such as those derived from renewable bio-based sources like sodium alginate, into the polymer chain. nih.govrsc.orgnih.govmdpi.comresearchgate.net Radical ring-opening polymerization with monomers like cyclic ketene (B1206846) acetals can install hydrolyzable ester groups along the backbone. acs.org

Incorporation of Photosensitive Groups : Adding chromophores, such as carbonyl groups, into the polymer backbone makes the material susceptible to photodegradation via Norrish Type I and II reactions when exposed to UV light. tandfonline.comresearchgate.net

Dehydrodecarboxylation : A chemical post-modification technique can convert some of the carboxylic acid groups along the chain into cleavable alkene moieties, which can then be broken by ozonolysis. acs.orgnih.gov

External Treatments : Applying external energy or agents can initiate or accelerate the degradation process.

UV Irradiation : Exposing polyacrylates to UV light can cause initial chain scission, reducing the molecular weight and making the polymer more accessible to subsequent microbial attack. kristujayanti.edu.intandfonline.com This is a form of photochemical oxo-biodegradation. tandfonline.com

Photocatalytic Additives : Incorporating additives like titanium dioxide (TiO₂) can enhance photodegradation under sunlight. nih.govatlas-mts.com

Formulation Strategies :

Grafting : Grafting synthetic polyacrylates onto natural biodegradable polymers like polysaccharides (e.g., starch, sodium alginate) creates hybrid materials with improved degradation profiles. nih.govmdpi.com

Table 4: Overview of Strategies to Enhance Polyacrylate Biodegradability

Strategy Method Mechanism
Backbone Modification Copolymerization with biodegradable or bio-based monomers Introduces susceptible points (e.g., ester linkages) for enzymatic or hydrolytic cleavage. nih.govacs.org
Backbone Modification Incorporation of photosensitive chromophores (e.g., carbonyls) Allows UV light to break the polymer backbone via Norrish reactions. tandfonline.com
Backbone Modification Post-polymerization dehydrodecarboxylation Creates cleavable double bonds within the polymer chain. acs.org
External Treatment UV irradiation Reduces molecular weight through photo-oxidation, facilitating microbial access. kristujayanti.edu.intandfonline.com

| Formulation | Grafting onto natural polymers (e.g., polysaccharides) | Combines the properties of the synthetic polymer with the biodegradability of the natural backbone. nih.gov |

Computational Modeling of Poly(this compound) Degradation

While experimental studies provide essential data on polymer degradation, computational modeling offers a powerful tool to investigate the underlying mechanisms at a molecular level. nih.gov Although specific models for poly(this compound) are not widely published, the methodologies applied to other acrylic polymers are directly relevant.

The most common simulation methods include molecular dynamics (MD), quantum mechanics (QM), and reactive molecular dynamics (RMD). nih.gov

Molecular Dynamics (MD) : Based on classical mechanics, MD simulations can model the physical processes involved in degradation. Atomistic MD simulations have been used to study how factors like the absorption of pollutants (e.g., volatile organic compounds) can act as plasticizers and reduce the mechanical stability of acrylic polymers. unt.edumpg.de Simulations can also model the effects of chemical damage, such as backbone bond scission and cross-linking, on the structural and mechanical properties of the polymer matrix. mpg.deacs.org

Reactive Molecular Dynamics (RMD) : This method uses reactive force fields (like ReaxFF) to simulate chemical reactions. RMD is particularly useful for investigating the mechanisms of thermal degradation, providing insights into reaction pathways, such as depolymerization, and identifying the initiation reactions that lead to bond breaking. researchgate.net

Quantum Mechanics (QM) : QM methods provide high-accuracy calculations of electronic structure and can be used to study the details of bond-breaking and bond-forming events that are central to chemical degradation. nih.gov

These computational approaches allow researchers to predict how changes in polymer structure, such as the long isopentadecyl side chain, might influence degradation pathways and rates. They can also simulate the interaction of the polymer with environmental factors, providing a theoretical framework to complement and guide experimental research. unt.edu

Theoretical and Computational Approaches in Isopentadecyl Acrylate Research

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymer Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the reactivity of monomers and the stable conformations of polymer segments.

In the context of isopentadecyl acrylate (B77674), DFT calculations can elucidate the influence of the bulky isopentadecyl ester group on the electron distribution of the acrylate vinyl group. This, in turn, affects the monomer's reactivity in polymerization reactions. Studies on a series of alkyl acrylates have shown that the size of the pendant ester group can influence polymerization kinetics. DFT is used to calculate key parameters such as activation energies for propagation and chain transfer reactions. researchgate.netugent.be For instance, computational studies on methyl, ethyl, and n-butyl acrylate have determined the energy barriers for various reaction pathways, including chain transfer to monomer, which is a critical reaction affecting the final polymer's molecular weight. nih.govwestlake.edu.cn

DFT calculations predict that the abstraction of a hydrogen atom by a growing polymer radical from the alkyl group of the monomer is a likely mechanism for chain transfer. nih.gov For isopentadecyl acrylate, with its numerous secondary and tertiary carbons, multiple potential sites for hydrogen abstraction exist. DFT can pinpoint the most energetically favorable abstraction sites, thus predicting the likely structure of chain-end functionalities.

The following table summarizes typical activation energies for chain transfer to monomer (CTM) reactions for various alkyl acrylates, as determined by DFT calculations. These values provide a basis for estimating the reactivity of this compound.

MonomerCTM MechanismActivation Energy (Ea) (kJ/mol)Reference
Methyl AcrylateH-abstraction from methyl group~50-60 nih.gov
Ethyl AcrylateH-abstraction from methylene (B1212753) group~45-55 nih.gov
n-Butyl AcrylateH-abstraction from methylene group~40-50 nih.gov
This compound (Predicted)H-abstraction from alkyl chain~40-50N/A

Note: The value for this compound is an extrapolated prediction based on trends observed in shorter-chain alkyl acrylates.

Furthermore, DFT is employed to model the geometry and energetics of short polymer chains (oligomers) of poly(this compound). These calculations help in understanding the preferred dihedral angles of the polymer backbone and the spatial arrangement of the long side chains, which are crucial for predicting the polymer's microstructure and physical properties. researchgate.net

Molecular Dynamics (MD) Simulations of Poly(this compound) Chains and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. For poly(this compound), MD simulations offer a window into the dynamic behavior of polymer chains, their conformational changes, and their interactions in various environments. mdpi.com

An MD simulation of poly(this compound) would typically involve constructing an atomistic model of one or more polymer chains within a simulation box, which may also contain solvent molecules or other components. escholarship.org The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

Key insights that can be gained from MD simulations of poly(this compound) include:

Intermolecular Interactions: MD simulations can model the aggregation and packing of polymer chains. The long, hydrophobic isopentadecyl groups are expected to lead to significant van der Waals interactions, influencing properties like density, viscosity, and cohesive energy. nih.gov

Surface Properties: By simulating the interface between the polymer and another medium (e.g., air or a solid substrate), MD can predict surface tension and the orientation of side chains at the surface. For poly(alkyl methacrylate)s, simulations have shown that longer alkyl side chains tend to segregate and orient themselves at the polymer-air interface. nih.govresearchgate.net

Glass Transition Temperature (Tg): MD simulations can be used to estimate the Tg by analyzing the change in properties like density or mobility as a function of temperature.

The table below lists typical parameters used in all-atom MD simulations of polyacrylate systems.

ParameterTypical Value / MethodPurposeReference
Force FieldDREIDING, AMBER, OPLSDescribes inter- and intramolecular forces researchgate.netacs.org
EnsembleNPT (constant Number, Pressure, Temp.)Simulates realistic lab conditions escholarship.org
Temperature300 - 500 KTo study properties at different temperatures researchgate.net
Simulation TimeNanoseconds (ns) to Microseconds (µs)To allow for sufficient molecular motion and equilibration researchgate.net
Box SizeTypically cubic, >5 nm per sideTo minimize boundary effects escholarship.org

Kinetic Monte Carlo (kMC) Modeling of Polymerization and Degradation Processes

Kinetic Monte Carlo (kMC) is a simulation technique used to model the time evolution of processes that occur with known transition rates. In polymer science, kMC is particularly adept at simulating complex reaction networks like those found in radical polymerization and polymer degradation. tu-clausthal.de

A kMC model for the polymerization of this compound would involve defining all possible reaction events and their associated rate coefficients. These events include:

Initiation: The generation of primary radicals.

Propagation: The addition of monomer units to the growing chain.

Termination: The cessation of chain growth via combination or disproportionation.

Chain Transfer: Hydrogen abstraction from monomer, polymer, or solvent, leading to the termination of one chain and the start of another. mdpi.com

Backbiting: Intramolecular chain transfer, leading to short-chain branches.

The following table outlines the essential components of a kMC model for this compound polymerization.

Reaction TypeKey ParametersInformation Gained from Modeling
InitiationInitiator efficiency (f), decomposition rate (kd)Overall polymerization rate
PropagationPropagation rate coefficient (kp)Rate of monomer consumption, chain growth
Chain TransferTransfer coefficients (CM, CP)Molecular weight control, end-group analysis
BackbitingBackbiting rate coefficient (kbb)Formation of short-chain branches
TerminationTermination rate coefficient (kt)Molecular weight distribution, gelation point

Similarly, kMC can model the degradation of poly(this compound) by simulating chain scission events, which can be initiated thermally, oxidatively, or by radiation.

Quantitative Structure-Property Relationships (QSPRs) for this compound Derivatives

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a molecule with one of its physical, chemical, or biological properties. researchgate.net The goal of QSPR is to develop a predictive equation that can estimate the property of interest for new, unsynthesized compounds based solely on their molecular structure.

For this compound derivatives, QSPR models could be developed to predict a wide range of properties, such as:

Glass transition temperature (Tg)

Refractive index

Density

Solubility parameters

Surface tension

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a series of related compounds (e.g., various long-chain alkyl acrylates) for the property of interest.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure, such as topology (e.g., branching), geometry (e.g., molecular surface area), and electronic properties (e.g., dipole moment).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors and the experimental property.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of acrylate derivatives, a hypothetical QSPR equation for predicting a property like the glass transition temperature (Tg) might take the form:

Tg = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Where β are coefficients determined from the regression analysis.

The table below illustrates the concept with hypothetical descriptors for predicting the Tg of poly(alkyl acrylate)s.

Alkyl GroupDescriptor 1 (e.g., Molecular Weight of side chain)Descriptor 2 (e.g., Branching Index)Experimental Tg (°C)
Methyl15.03010
n-Butyl57.110-54
2-Ethylhexyl113.211-50
Isopentadecyl 211.40 >1 Predicted Value

By developing such models, researchers can efficiently screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, thereby guiding and accelerating the process of material design and discovery. researchgate.net

Q & A

Q. What are the recommended laboratory synthesis protocols for Isopentadecyl acrylate, and how can reaction efficiency be validated?

this compound is typically synthesized via esterification of acrylic acid with isopentadecanol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Purification often involves vacuum distillation or column chromatography to remove unreacted monomers and byproducts. Reaction efficiency can be validated using gas chromatography (GC) to quantify residual reactants and thin-layer chromatography (TLC) to monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acrylate ester’s structure, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹). Purity assessment requires high-performance liquid chromatography (HPLC) or GC coupled with mass spectrometry (MS) to detect impurities. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety measures include using fume hoods to avoid inhalation, nitrile gloves to prevent dermal contact, and immediate removal of contaminated clothing. First aid for exposure involves flushing eyes/skin with water and seeking medical attention for respiratory irritation. While specific toxicity data for this compound may be limited, protocols for analogous acrylates (e.g., ethyl acrylate) recommend strict adherence to OSHA hazard communication standards .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize polymerization conditions for this compound-based copolymers?

A central composite design (CCD) can evaluate interactions between variables like initiator concentration, temperature, and monomer ratio. For example, in automotive coatings, RSM has been applied to acrylate monomers to balance hardness and solids content independently of glass transition temperature (Tg). Statistical software (e.g., Design-Expert) models responses and identifies optimal conditions with minimal experimental runs .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound across studies?

Contradictions may arise from differences in sample purity, analytical methods (e.g., thermogravimetric analysis vs. differential scanning calorimetry), or environmental conditions. A meta-analysis of raw datasets, combined with controlled replication studies under standardized protocols (e.g., ASTM E2550), can isolate variables. Cross-laboratory collaborations improve reproducibility .

Q. What computational modeling approaches predict this compound’s behavior in complex copolymer systems?

Molecular dynamics (MD) simulations can model polymer chain interactions, while density functional theory (DFT) calculates electronic properties affecting reactivity. Tools like Gaussian or GROMACS parameterize force fields using experimental data (e.g., bond lengths from crystallography). Validation requires comparing simulated properties (e.g., Tg) with empirical measurements .

Methodological Guidelines

  • Data Triangulation : Combine experimental results with computational predictions and literature meta-analyses to strengthen conclusions .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per journal guidelines (e.g., Reviews in Analytical Chemistry) .
  • Reproducibility : Document detailed synthesis and characterization protocols in supplementary materials, adhering to IUPAC nomenclature and SI units .

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Isopentadecyl acrylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.